molecular formula C21H30Cl2N4O B12264909 1-(4-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine

1-(4-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine

Cat. No.: B12264909
M. Wt: 425.4 g/mol
InChI Key: PICITQJOLGNNJC-UHFFFAOYSA-N
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Description

1-(4-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(4-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperidine and piperazine intermediates, followed by their coupling with the dichloropyridine moiety. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent yield and purity.

Chemical Reactions Analysis

1-(4-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

1-(4-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine can be compared with other similar compounds, such as:

    1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl derivatives: These compounds share the dichloropyridine moiety and exhibit similar biological activities.

    Piperazine derivatives: Compounds with a piperazine ring are often studied for their pharmacological properties, including their use as antipsychotics and antihistamines.

    Piperidine derivatives: These compounds are known for their diverse biological activities, including analgesic and anti-inflammatory effects.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C21H30Cl2N4O

Molecular Weight

425.4 g/mol

IUPAC Name

1-[4-[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]oxybut-2-ynyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C21H30Cl2N4O/c1-17(2)26-12-10-25(11-13-26)7-3-4-14-28-19-5-8-27(9-6-19)21-20(23)15-18(22)16-24-21/h15-17,19H,5-14H2,1-2H3

InChI Key

PICITQJOLGNNJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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